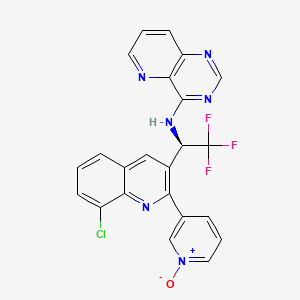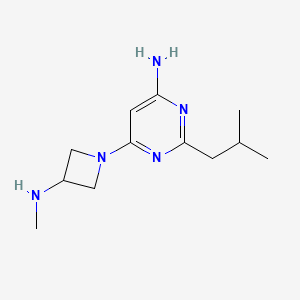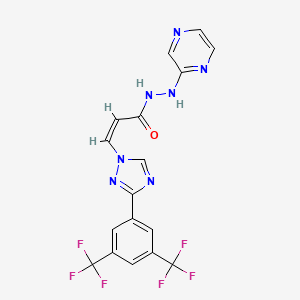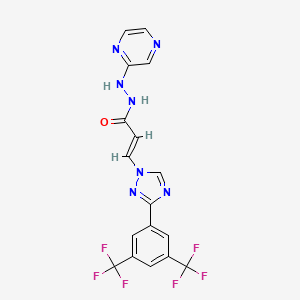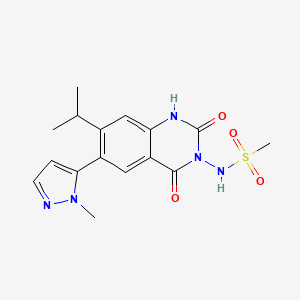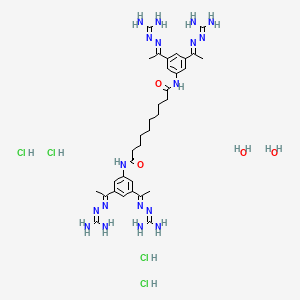![molecular formula C29H50N2Na2O5S B610837 disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate CAS No. 2234902-05-5](/img/structure/B610837.png)
disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SIG1459 is a phytyl-cysteine derived TLR2 modulator with anti-acne activity.
Wissenschaftliche Forschungsanwendungen
Application in Sodium Storage and Battery Technology
- Disodium pyrrolidine dicarboxylate, specifically disodium pyridine-2,5-dicarboxylate (Na2PDC), shows promise as an anode material for sodium-ion batteries. It exhibits high reversible capacity, excellent cyclability, and good rate performance, making it superior to related materials like disodium terephthalate (Padhy et al., 2018).
- Another study on disodium pyridine dicarboxylate vs disodium terephthalate for organic Na-ion batteries highlights the impact of molecular structure on voltage, suggesting its efficiency for energy storage applications (Chen, Lüder & Manzhos, 2017).
Biotransformation and Organic Synthesis
- Biotransformation of pyrrolidine dicarboxylates is being explored for applications in organic synthesis. Studies show that certain pyrrolidine dicarboxamides can be kinetically resolved into high yield and excellent enantioselectivity, demonstrating their potential in the scalable preparation of druglike compounds (Chen et al., 2012).
Electrochemical Applications
- The electrochemical behavior of polypyrrole electrodes, using derivatives of chromotropic acid disodium salt as dopants, has been studied for potential applications in electrochemical supercapacitors. This research highlights the influence of dopant structure and charge on the performance of these materials (Zhu & Zhitomirsky, 2013).
Pharmaceutical and Medical Research
- Research in pharmaceutical applications shows the synthesis and characterization of compounds like benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which have been tested for their in vitro ability to inhibit cholinesterase. These compounds demonstrate moderate inhibitory effects and insignificant toxicity, indicating potential medical applications (Pizova et al., 2017).
Eigenschaften
CAS-Nummer |
2234902-05-5 |
|---|---|
Produktname |
disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate |
Molekularformel |
C29H50N2Na2O5S |
Molekulargewicht |
584.77 |
IUPAC-Name |
sodium (((1R)-1-carboxylato-2-(((E)-3,7,11,15-tetramethylhexadec-2-en-1-yl)thio)ethyl)carbamoyl)-L-prolinate |
InChI |
InChI=1S/C29H52N2O5S.2Na/c1-21(2)10-6-11-22(3)12-7-13-23(4)14-8-15-24(5)17-19-37-20-25(27(32)33)30-29(36)31-18-9-16-26(31)28(34)35;;/h17,21-23,25-26H,6-16,18-20H2,1-5H3,(H,30,36)(H,32,33)(H,34,35);;/q;2*+1/p-2/b24-17+;;/t22?,23?,25-,26-;;/m0../s1 |
InChI-Schlüssel |
LPHCSGBRSZXLCB-UFJNKAIOSA-L |
SMILES |
O=C(N[C@H](C(O[Na])=O)CSC/C=C(CCCC(C)CCCC(CCCC(C)C)C)\C)N1[C@H](C(O[Na])=O)CCC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SIG-1459; SIG 1459; SIG1459 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



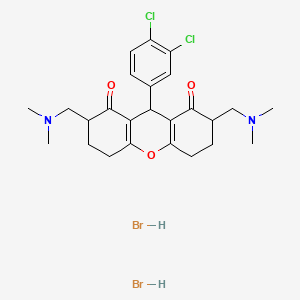
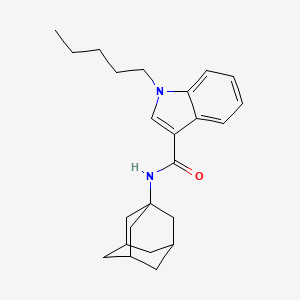
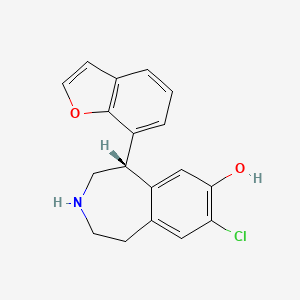
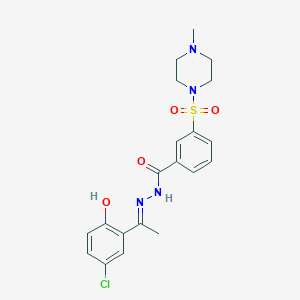

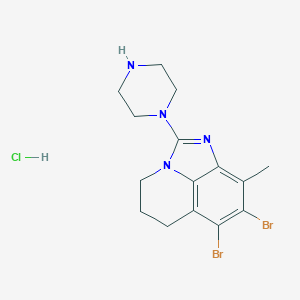
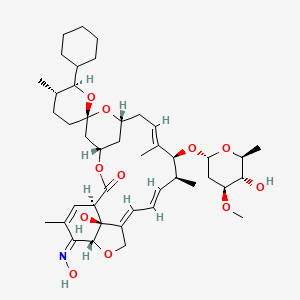
![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)
